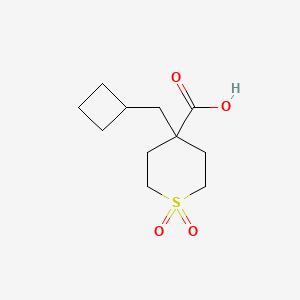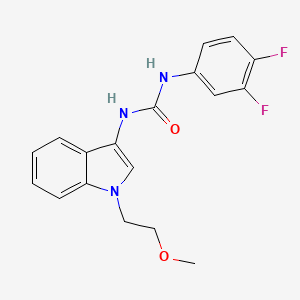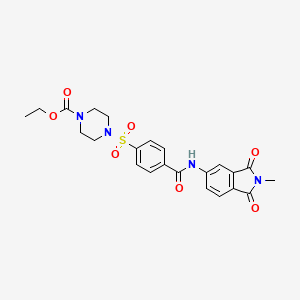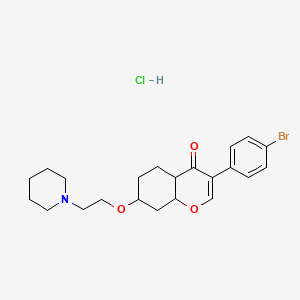
3-(4-Bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride is a useful research compound. Its molecular formula is C22H23BrClNO3 and its molecular weight is 464.78. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Blood Platelet Aggregation Inhibition
A study by Grisar et al. (1976) explored (2-piperidine)- and (2-pyrrolidine)ethanones and -ethanols as inhibitors of blood platelet aggregation, highlighting the potential therapeutic applications of piperidine derivatives in cardiovascular diseases (Grisar et al., 1976).
Neuroleptic Agents
Nakatsuka et al. (1981) synthesized a neuroleptic agent for use in metabolic studies, indicating the use of piperidine derivatives in the development of psychiatric medications (Nakatsuka et al., 1981).
Antimicrobial Activity
Metwally et al. (1995) investigated the antimicrobial activity of hexahydrobenzodipyrazolones, demonstrating the potential of certain chemical structures in creating new antimicrobial agents (Metwally et al., 1995).
Synthesis and Characterization
Bi (2014) reported on the synthesis and characterization of novel non-peptide CCR5 antagonists, showing the importance of structural analysis in drug development (Bi, 2014).
Hydrogen Bonding Patterns
Balderson et al. (2007) studied the hydrogen-bonding patterns in enaminones, providing insights into the structural properties and interactions of organic compounds (Balderson et al., 2007).
特性
IUPAC Name |
3-(4-bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO3.ClH/c23-17-6-4-16(5-7-17)20-15-27-21-14-18(8-9-19(21)22(20)25)26-13-12-24-10-2-1-3-11-24;/h4-7,15,18-19,21H,1-3,8-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDYQQGAJDZAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2CCC3C(C2)OC=C(C3=O)C4=CC=C(C=C4)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156590842 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-cyclopropyl-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2563926.png)
![1-[4-(9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2563927.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2563930.png)
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2563931.png)
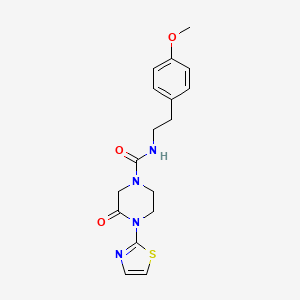
![3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride](/img/structure/B2563933.png)
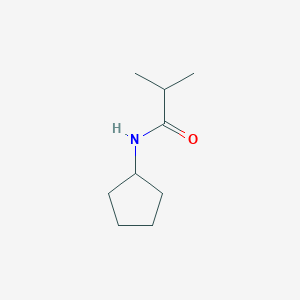

![3-benzyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2563937.png)
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2563939.png)

